molecular formula C23H18ClN3O2S3 B12124875 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12124875
M. Wt: 500.1 g/mol
InChI Key: RBGISUGSPLTBAA-GRSHGNNSSA-N
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Description

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound featuring a thiazole ring and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with 2-chlorobenzylamine and thiourea, the thiazole ring is formed through a cyclization reaction under acidic conditions.

    Synthesis of the Thiazolidinone Moiety: This involves the reaction of 4-methylbenzaldehyde with thioglycolic acid to form the thiazolidinone ring.

    Coupling Reaction: The final step involves coupling the thiazole and thiazolidinone intermediates using acetic anhydride as a coupling agent under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole and thiazolidinone rings can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further biological studies.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its mechanism of action involves the inhibition of specific enzymes and pathways that are crucial for the proliferation of cancer cells.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamide
  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide
  • N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide

Uniqueness

Compared to similar compounds, N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide stands out due to its dual thiazole and thiazolidinone rings, which confer unique chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H18ClN3O2S3

Molecular Weight

500.1 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C23H18ClN3O2S3/c1-14-6-8-15(9-7-14)10-19-21(29)27(23(30)32-19)13-20(28)26-22-25-12-17(31-22)11-16-4-2-3-5-18(16)24/h2-10,12H,11,13H2,1H3,(H,25,26,28)/b19-10-

InChI Key

RBGISUGSPLTBAA-GRSHGNNSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl

Origin of Product

United States

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